ジクロフェンシン塩酸塩

概要

説明

Diclofensine hydrochloride is a potent inhibitor of monoamine reuptake, blocking the uptake of dopamine, noradrenaline, and serotonin by rat brain synaptosomes . It has applications as an antidepressant, but it also increases locomotor activity, decreases food intake, and has abuse potential .

Synthesis Analysis

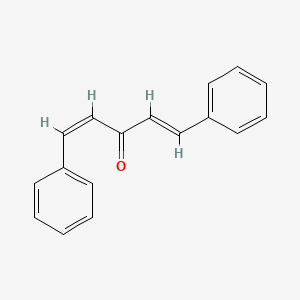

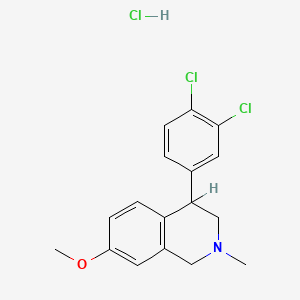

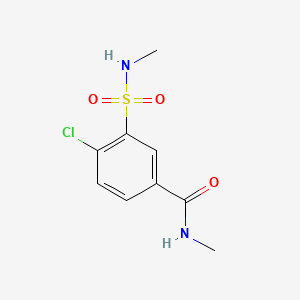

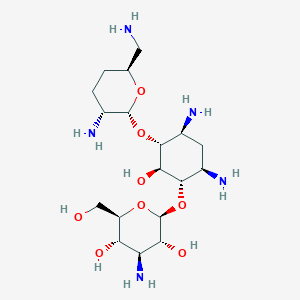

The formal name of Diclofensine hydrochloride is 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-7-methoxy-2-methyl-isoquinoline, monohydrochloride . Its molecular formula is C17H17Cl2NO • HCl and it has a formula weight of 358.7 . It is a crystalline solid and its solubility in methanol is 10 mg/ml .Molecular Structure Analysis

The molecular formula of Diclofensine hydrochloride is C17H18Cl3NO . The InChI code is InChI=1S/C17H17Cl2NO.ClH/c1-20-9-12-7-13 (21-2)4-5-14 (12)15 (10-20)11-3-6-16 (18)17 (19)8-11;/h3-8,15H,9-10H2,1-2H3;1H .Physical And Chemical Properties Analysis

Diclofensine hydrochloride is a crystalline solid with a molecular weight of 358.7 g/mol . Its solubility in methanol is 10 mg/ml .科学的研究の応用

抗うつ剤

ジクロフェンシンは、1970年代にホフマン・ラ・ロッシュ社によって、新しい抗うつ剤の探索の中で開発されました . ヒト試験では、効果的な抗うつ剤であることが判明し、副作用は比較的少ないことがわかりました .

興奮剤

ジクロフェンシンは興奮剤です . 運動活性を高めます 。これは、運動機能が障害されているパーキンソン病などの病気に役立つ可能性があります。

食欲抑制剤

ジクロフェンシンは食餌摂取を減少させます 。これは、肥満または食欲の抑制が必要な他の病状の治療に役立つ可能性があります。

神経学研究

ジクロフェンシン塩酸塩は、神経学研究用化学物質および分析基準で使用されています . 正確で信頼性の高いデータ分析のための認定基準物質を提供します .

モノアミン再取り込み阻害剤

ジクロフェンシンは、トリプルモノアミン再取り込み阻害剤として作用し、主にドーパミンとノルエピネフリンの再取り込みを阻害します 。これは、ADHDやナルコレプシーなどの病状の治療に役立つ可能性があります。

ドーパミン、ノルアドレナリン、セロトニン取り込み阻害剤

ジクロフェンシンは、ラットの脳シナプトソームによるドーパミン、ノルアドレナリン、セロトニンの取り込みを阻害します 。これは、これらの神経伝達物質と、それらに影響される病状に関する研究に役立ちます。

作用機序

Target of Action

Diclofensine hydrochloride primarily targets the dopamine transporter (DAT) , norepinephrine transporter (NET) , and serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of neurotransmitters dopamine, norepinephrine, and serotonin, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating the signal transmission .

Mode of Action

Diclofensine hydrochloride acts as a triple monoamine reuptake inhibitor . It inhibits the reuptake of dopamine, norepinephrine, and serotonin by blocking their respective transporters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, thereby prolonging their action and enhancing neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by diclofensine hydrochloride is the monoaminergic system , which includes the dopaminergic, noradrenergic, and serotonergic pathways . By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, diclofensine hydrochloride enhances the signaling in these pathways . The downstream effects include increased neurotransmission, which can lead to various physiological effects such as mood elevation, increased alertness, and decreased appetite .

Pharmacokinetics

As a rule, the bioavailability of a drug can be influenced by factors such as its formulation, route of administration, and the patient’s physiological condition

Result of Action

The molecular effect of diclofensine hydrochloride is the inhibition of monoamine transporters, leading to increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft . On a cellular level, this results in enhanced neurotransmission in the dopaminergic, noradrenergic, and serotonergic pathways . The overall effect of diclofensine hydrochloride is stimulatory, and it has potential applications as an antidepressant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a drug . For instance, exposure to certain environmental chemicals can alter the metabolism of drugs, potentially affecting their efficacy and safety . .

Safety and Hazards

The safety data sheet for Diclofensine hydrochloride suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Relevant Papers One of the relevant papers on Diclofensine hydrochloride is titled "Effect of diclofensine, a novel antidepressant, on peripheral adrenergic function" . Another paper titled “A clinical pharmacological comparison of diclofensine (Ro 8-4650) with …” discusses the pharmacodynamic profiles of Diclofensine .

特性

IUPAC Name |

4-(3,4-dichlorophenyl)-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO.ClH/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11;/h3-8,15H,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHOXCSPLOXNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67165-56-4 (Parent) | |

| Record name | Diclofensine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079234325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID301000351 | |

| Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34041-84-4, 79234-32-5 | |

| Record name | Diclofensine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034041844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofensine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079234325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFENSINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U71XY6JQK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL](/img/structure/B1670401.png)

![Dibenz[a,h]anthracene](/img/structure/B1670416.png)